3-(Bromomethyl)-1,5-dihydro-2,4-benzodioxepine
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Overview
Description
3-(Bromomethyl)-1,5-dihydro-2,4-benzodioxepine is an organic compound that features a benzodioxepine ring with a bromomethyl substituent
Mechanism of Action
Target of Action
It’s worth noting that bromomethyl groups are often used in the synthesis of various pharmaceuticals and bioactive compounds .
Mode of Action
Bromomethyl groups are known to be reactive and can participate in various chemical reactions . For instance, they can undergo nucleophilic substitution reactions, which could potentially lead to the modification of target biomolecules .
Biochemical Pathways
Compounds with bromomethyl groups are often used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This suggests that the compound could potentially interfere with biochemical pathways involving carbon–carbon bond formation.
Pharmacokinetics
The bromomethyl group is known to enhance the lipophilicity of compounds, which could potentially influence their absorption and distribution .
Result of Action
Bromomethyl compounds have been shown to participate in various chemical reactions, potentially leading to the modification of target biomolecules .
Action Environment
The action, efficacy, and stability of 3-(Bromomethyl)-1,5-dihydro-2,4-benzodioxepine can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the reactivity of the bromomethyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1,5-dihydro-2,4-benzodioxepine typically involves the bromination of a precursor compound. One common method is the bromination of 1,5-dihydro-2,4-benzodioxepine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for better control over reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-1,5-dihydro-2,4-benzodioxepine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of methyl-substituted benzodioxepine.
Scientific Research Applications
3-(Bromomethyl)-1,5-dihydro-2,4-benzodioxepine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Material Science: Utilized in the synthesis of polymers and materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Benzyl bromide: Similar structure with a bromomethyl group attached to a benzene ring.
1,3-Dibromomethylbenzene: Contains two bromomethyl groups on a benzene ring.
Bromomethylbenzene: A simpler structure with a single bromomethyl group on a benzene ring.
Uniqueness
3-(Bromomethyl)-1,5-dihydro-2,4-benzodioxepine is unique due to the presence of the benzodioxepine ring, which imparts distinct chemical and physical properties compared to simpler benzene derivatives
Properties
IUPAC Name |
3-(bromomethyl)-1,5-dihydro-2,4-benzodioxepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-5-10-12-6-8-3-1-2-4-9(8)7-13-10/h1-4,10H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLOTYGUMKJPKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2COC(O1)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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